molecular formula C68H64O20Si10 B13404022 5,5'-(9,19-Dimethyl-1,3,5,7,11,13,15,17-octaphenylpentacyclo[11.7.1.1^(3,11).1^(5,17).1^(7,15)]decasiloxane-9,19-diyl)bis[hexahydro-4,7-methanoisobenzofuran-1,3-dione]

5,5'-(9,19-Dimethyl-1,3,5,7,11,13,15,17-octaphenylpentacyclo[11.7.1.1^(3,11).1^(5,17).1^(7,15)]decasiloxane-9,19-diyl)bis[hexahydro-4,7-methanoisobenzofuran-1,3-dione]

Cat. No.: B13404022
M. Wt: 1482.1 g/mol
InChI Key: NGPKXFJAOFHDPJ-MFYTWPBLSA-N
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Description

The compound 5,5’-(9,19-Dimethyl-1,3,5,7,11,13,15,17-octaphenylpentacyclo[11.7.1.1(3,11).1(5,17).1^(7,15)]decasiloxane-9,19-diyl)bis[hexahydro-4,7-methanoisobenzofuran-1,3-dione] is a complex organic molecule characterized by its intricate structure This compound belongs to the class of cycloalkanes and siloxanes, featuring multiple phenyl groups and a unique pentacyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-(9,19-Dimethyl-1,3,5,7,11,13,15,17-octaphenylpentacyclo[11.7.1.1(3,11).1(5,17).1^(7,15)]decasiloxane-9,19-diyl)bis[hexahydro-4,7-methanoisobenzofuran-1,3-dione] involves multiple steps, including the formation of the pentacyclic siloxane core and subsequent functionalization with phenyl groups and methanoisobenzofuran moieties. The reaction conditions typically require high temperatures and the use of catalysts to facilitate the formation of the siloxane bonds.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 5,5’-(9,19-Dimethyl-1,3,5,7,11,13,15,17-octaphenylpentacyclo[11.7.1.1(3,11).1(5,17).1^(7,15)]decasiloxane-9,19-diyl)bis[hexahydro-4,7-methanoisobenzofuran-1,3-dione] can undergo various chemical reactions, including:

  • Oxidation : The compound can be oxidized to introduce additional functional groups.
  • Reduction : Reduction reactions can modify the oxidation state of the siloxane core.
  • Substitution : Phenyl groups can be substituted with other functional groups to alter the compound’s properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

5,5’-(9,19-Dimethyl-1,3,5,7,11,13,15,17-octaphenylpentacyclo[11.7.1.1(3,11).1(5,17).1^(7,15)]decasiloxane-9,19-diyl)bis[hexahydro-4,7-methanoisobenzofuran-1,3-dione] has several scientific research applications:

  • Chemistry : Used as a model compound to study the reactivity and stability of siloxane-based structures.
  • Biology : Potential applications in drug delivery systems due to its ability to encapsulate bioactive molecules.
  • Medicine : Investigated for its potential use in developing new pharmaceuticals with unique properties.
  • Industry : Utilized in the production of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism by which 5,5’-(9,19-Dimethyl-1,3,5,7,11,13,15,17-octaphenylpentacyclo[11.7.1.1(3,11).1(5,17).1^(7,15)]decasiloxane-9,19-diyl)bis[hexahydro-4,7-methanoisobenzofuran-1,3-dione] exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds:

  • 1,1,3,3,5,5,7,7,9,9,11,11,13,13,15,15-Hexadecamethyloctasiloxane : Another siloxane-based compound with a simpler structure.
  • 5,5-Dimethyl-1,3-cyclohexanedione : A related cycloalkane with different functional groups.

Uniqueness: 5,5’-(9,19-Dimethyl-1,3,5,7,11,13,15,17-octaphenylpentacyclo[11.7.1.1(3,11).1(5,17).1^(7,15)]decasiloxane-9,19-diyl)bis[hexahydro-4,7-methanoisobenzofuran-1,3-dione] stands out due to its complex pentacyclic structure and multiple phenyl groups, which confer unique chemical and physical properties. This makes it particularly valuable for applications requiring high stability and specific reactivity.

Properties

Molecular Formula

C68H64O20Si10

Molecular Weight

1482.1 g/mol

IUPAC Name

(1R,2S,6S,7R)-8-[19-[(1S,2R,6R,7S)-3,5-dioxo-4-oxatricyclo[5.2.1.02,6]decan-8-yl]-9,19-dimethyl-1,3,5,7,11,13,15,17-octakis-phenyl-2,4,6,8,10,12,14,16,18,20,21,22,23,24-tetradecaoxa-1,3,5,7,9,11,13,15,17,19-decasilapentacyclo[11.7.1.13,11.15,17.17,15]tetracosan-9-yl]-4-oxatricyclo[5.2.1.02,6]decane-3,5-dione

InChI

InChI=1S/C68H64O20Si10/c1-89(59-45-47-43-57(59)63-61(47)65(69)73-67(63)71)75-91(49-27-11-3-12-28-49)79-95(53-35-19-7-20-36-53)83-93(51-31-15-5-16-32-51)77-90(2,60-46-48-44-58(60)64-62(48)66(70)74-68(64)72)78-94(52-33-17-6-18-34-52)85-97(87-95,55-39-23-9-24-40-55)81-92(76-89,50-29-13-4-14-30-50)82-98(86-94,56-41-25-10-26-42-56)88-96(80-91,84-93)54-37-21-8-22-38-54/h3-42,47-48,57-64H,43-46H2,1-2H3/t47-,48+,57+,58-,59?,60?,61+,62-,63-,64+,89?,90?,91?,92?,93?,94?,95?,96?,97?,98?

InChI Key

NGPKXFJAOFHDPJ-MFYTWPBLSA-N

Isomeric SMILES

C[Si]1(O[Si]2(O[Si]3(O[Si]4(O[Si](O[Si]5(O[Si](O3)(O[Si](O1)(O[Si](O5)(O[Si](O2)(O4)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1)(C)C1C[C@@H]2C[C@H]1[C@H]1[C@@H]2C(=O)OC1=O)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1)C1C[C@H]2C[C@@H]1[C@@H]1[C@H]2C(=O)OC1=O

Canonical SMILES

C[Si]1(O[Si]2(O[Si]3(O[Si]4(O[Si](O[Si]5(O[Si](O3)(O[Si](O1)(O[Si](O5)(O[Si](O2)(O4)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1)(C)C1CC2CC1C1C2C(=O)OC1=O)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1)C1CC2CC1C1C2C(=O)OC1=O

Origin of Product

United States

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